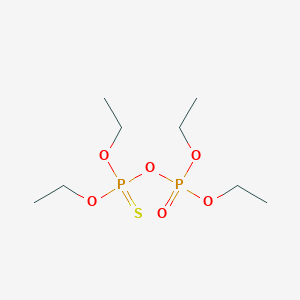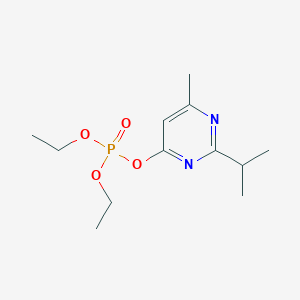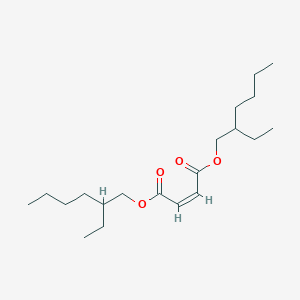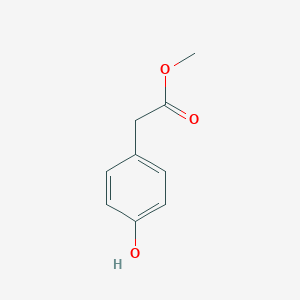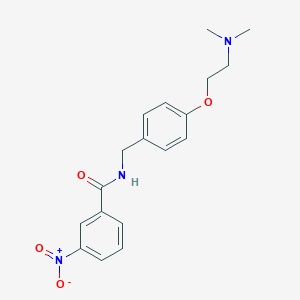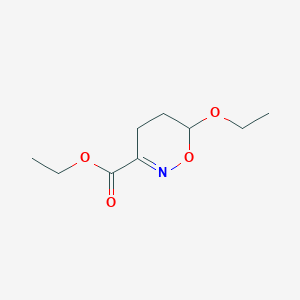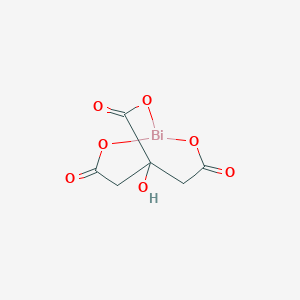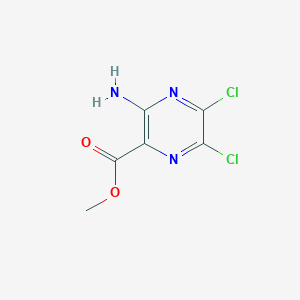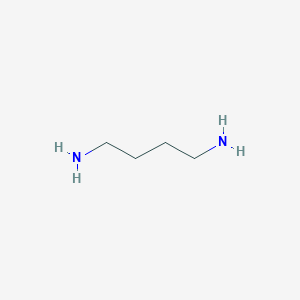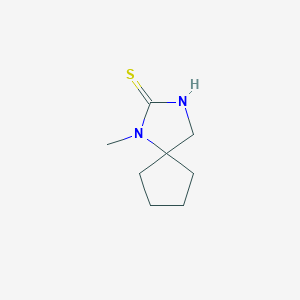
1,3-Diazaspiro(4.4)nonane-2-thione, 1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diazaspiro(4.4)nonane-2-thione, 1-methyl-, commonly known as DMNT, is a heterocyclic organic compound with a spirocyclic structure. It has been widely studied in the field of medicinal chemistry due to its potential as a pharmacological agent. DMNT possesses a range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.
Mechanism Of Action
The mechanism of action of DMNT is not fully understood, but it is believed to involve the inhibition of key enzymes involved in the biosynthesis of essential cellular components, such as nucleic acids and proteins. DMNT has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the biosynthesis of folate, a key component of DNA and RNA. DMNT has also been reported to inhibit the activity of thymidylate synthase, an enzyme that is involved in the biosynthesis of thymidine, a key component of DNA.
Biochemical And Physiological Effects
DMNT has been reported to have a range of biochemical and physiological effects. Studies have shown that DMNT can induce apoptosis, or programmed cell death, in cancer cells. DMNT has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. Additionally, DMNT has been reported to have anti-inflammatory and antioxidant effects, which may contribute to its potential as a therapeutic agent for a range of diseases.
Advantages And Limitations For Lab Experiments
DMNT has several advantages for lab experiments, including its relatively simple synthesis method and its broad range of biological activities. However, DMNT also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
Future research on DMNT could focus on several areas, including the development of new synthesis methods to improve the yield and purity of the final product, the investigation of DMNT's potential as a therapeutic agent for a range of diseases, and the elucidation of its mechanism of action. Additionally, further studies could be conducted to investigate the potential toxicity of DMNT and to identify any potential side effects associated with its use.
Conclusion
In conclusion, DMNT is a heterocyclic organic compound that has been extensively studied for its potential as a pharmacological agent. DMNT exhibits a range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The synthesis of DMNT is relatively simple, and various modifications to the reaction conditions have been reported to improve the yield and purity of the final product. Further studies are needed to fully understand the mechanism of action of DMNT and to investigate its potential as a therapeutic agent for a range of diseases.
Synthesis Methods
DMNT can be synthesized through a multi-step process involving the reaction of 1,3-diaminopropane with carbon disulfide and methyl iodide. The resulting product is then subjected to a cyclization reaction to form the spirocyclic structure of DMNT. The synthesis of DMNT has been extensively studied, and various modifications to the reaction conditions have been reported to improve the yield and purity of the final product.
Scientific Research Applications
DMNT has been investigated for its potential as a pharmacological agent in a range of scientific research applications. Studies have shown that DMNT exhibits antimicrobial activity against a variety of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. DMNT has also been reported to possess antifungal activity against Candida albicans and Aspergillus niger. Additionally, DMNT has been shown to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
properties
CAS RN |
111964-38-6 |
|---|---|
Product Name |
1,3-Diazaspiro(4.4)nonane-2-thione, 1-methyl- |
Molecular Formula |
C8H14N2S |
Molecular Weight |
170.28 g/mol |
IUPAC Name |
1-methyl-1,3-diazaspiro[4.4]nonane-2-thione |
InChI |
InChI=1S/C8H14N2S/c1-10-7(11)9-6-8(10)4-2-3-5-8/h2-6H2,1H3,(H,9,11) |
InChI Key |
ODCXBDLSDFRTMI-UHFFFAOYSA-N |
SMILES |
CN1C(=S)NCC12CCCC2 |
Canonical SMILES |
CN1C(=S)NCC12CCCC2 |
Other CAS RN |
111964-38-6 |
synonyms |
1,3-Diazaspiro[4.4]nonane-2-thione,1-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



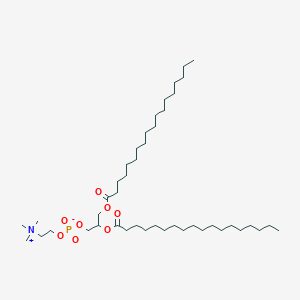
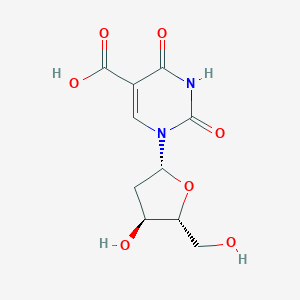
![1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine](/img/structure/B46657.png)
![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)
